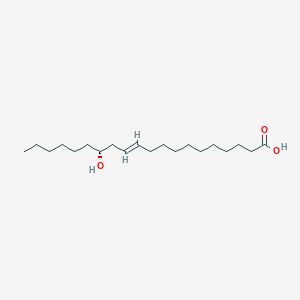
14R-hydroxy-11E-eicosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14R-hydroxy-11E-eicosenoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
Immune System Modulation
Research indicates that eicosenoic acids, including 14R-hydroxy-11E-eicosenoic acid, may play a role in modulating the immune response. A study highlighted the immune stimulatory effects of eicosenoid compounds, suggesting that they can enhance cytokine production and influence immune cell viability when used at specific concentrations. For instance, treatments with eicosenoids resulted in significant changes in the levels of reactive oxygen species and other metabolites associated with oxidative stress responses .
| Compound | Concentration (µg/mL) | Effect on Cytokine Production |
|---|---|---|
| This compound | 40 | Increased IL-6 production |
| Eicosenoic acid | 150 | Enhanced TNF-alpha levels |
| Control | - | Baseline cytokine levels |
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. The compound's structure suggests it may help mitigate oxidative stress, which is implicated in various diseases. In vitro studies have shown that eicosenoids can reduce the levels of harmful reactive species, thereby protecting cells from oxidative damage .
Plant Stress Resistance
The incorporation of eicosapolyenoic acids like this compound into plant systems has been linked to enhanced resistance against biotic stressors. Genetically engineered plants expressing low levels of these fatty acids exhibited altered phenotypes that improved their resilience to pathogens . This suggests potential applications in developing crops with better stress tolerance.
| Plant Trait | Effect of Eicosapolyenoic Acids |
|---|---|
| Disease Resistance | Enhanced |
| Growth Rate | Improved under stress conditions |
| Yield | Stable under adverse conditions |
Biodegradable Plastics
The fatty acid profile of this compound positions it as a candidate for the development of biodegradable polymers. Research into hydroxy fatty acids indicates their utility in creating environmentally friendly materials that can replace traditional plastics . This application is particularly relevant given the increasing demand for sustainable materials.
Case Study 1: Immune Response Enhancement
A study conducted on immune cells treated with various concentrations of eicosenoid compounds demonstrated that this compound significantly increased cytokine production compared to controls. The results indicated a dose-dependent relationship where higher concentrations led to greater immune activation .
Case Study 2: Agricultural Resilience
In a controlled experiment, genetically modified plants expressing eicosapolyenoic acids were subjected to pathogen attacks. The results showed a marked increase in survival rates and growth metrics compared to non-modified controls, highlighting the potential for using such compounds in agricultural biotechnology .
Propriétés
Formule moléculaire |
C20H38O3 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(E,14R)-14-hydroxyicos-11-enoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11+/t19-/m1/s1 |
Clé InChI |
OONXYOAWMIVMCI-FIIODCPWSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |
SMILES isomérique |
CCCCCC[C@H](C/C=C/CCCCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |
Synonymes |
lesquerolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















